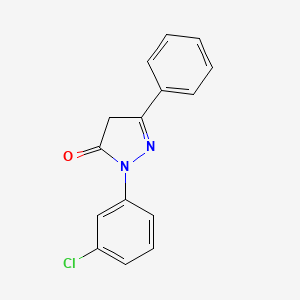

2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-7-4-8-13(9-12)18-15(19)10-14(17-18)11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZSBVDJUWCDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound has shown promise as an anti-inflammatory and analgesic agent.

Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Properties

Pyrazol-3-one derivatives are modified via substitutions on the phenyl rings or the pyrazolone core. Below is a comparative analysis:

Table 1: Structural and Physical Comparison

Impact of Substituents on Properties

Di-chlorinated analogs () show higher molecular weights but lack reported bioactivity, suggesting steric hindrance may limit efficacy.

Fluorination: Polyfluoroalkyl groups (e.g., nonafluorobutyl in ) increase thermal stability (higher melting points) and lipophilicity, which may improve blood-brain barrier penetration .

Biological Activity

2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone class, characterized by a pyrazolone ring substituted with a 3-chlorophenyl group and a phenyl group. Its structural features suggest potential interactions with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C15H11ClN2O

- CAS Number : 108124-77-2

Synthesis

The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with phenylhydrazine, followed by cyclization. This process is facilitated by an acid catalyst and often requires refluxing for several hours. Recent advancements include microwave-assisted synthesis methods that enhance yield and reduce reaction time .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : Preliminary studies have shown that it may act as an enzyme inhibitor, demonstrating activity against various biological macromolecules .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which are significant for therapeutic applications .

- Analgesic Effects : Similar to other pyrazolone derivatives, it has shown potential analgesic properties .

- Anticancer Activity : Investigations into its anticancer properties have revealed promising results, with significant cytotoxic effects against various cancer cell lines .

The interactions of this compound with biological targets are hypothesized to involve non-covalent bonding mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are common among similar pyrazoline derivatives and contribute to its diverse biological activities .

Table 1: Summary of Biological Activities

Anticancer Studies

In one study, the compound exhibited IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, indicating strong anticancer potential. Notably, it outperformed some standard chemotherapy agents in specific tests .

Another investigation highlighted its effectiveness against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values demonstrating significant growth inhibition .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one | Similar pyrazolone structure | Potential anti-inflammatory activity |

| 5-Methyl-2-phenyl-3H-pyrazol-3-one | Methyl substitution at position 5 | Anticancer properties |

| 1,3-Diarylpyrazolones | Contains diaryl substitutions | Antiproliferative effects against cancer cells |

Q & A

Q. What are the key physicochemical properties of 2-(3-Chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how are they experimentally determined?

The compound’s molecular weight (C15H11ClN2O; 270.72 g/mol) and structural features (e.g., chlorophenyl and pyrazolone moieties) are foundational for research. Key properties include:

- Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Assessed in solvents like DMSO, ethanol, or water using UV-Vis spectroscopy.

- Crystallinity : Analyzed via single-crystal X-ray diffraction (as in , where similar pyrazolone derivatives were characterized with R-factors < 0.1).

- Spectroscopic data : NMR (¹H/¹³C) and FT-IR identify functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹).

Reference databases like NIST () provide validated spectral libraries for comparison .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthetic routes typically involve cyclocondensation of hydrazine derivatives with β-keto esters. Methodological considerations include:

- Catalyst selection : Acidic (e.g., HCl) or heterogeneous catalysts (e.g., zeolites) to enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product.

highlights analogous protocols for pyrazolone derivatives, achieving >80% yields with HPLC purity >95% .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from assay conditions or impurities. Solutions include:

- Dose-response validation : Repetition under standardized conditions (e.g., cell line-specific protocols).

- Metabolite profiling : LC-MS to rule out degradation products.

- Structural analogs : Comparative studies with derivatives (e.g., 3-methyl or 4-chloro substitutions) to isolate pharmacophores ( discusses analog optimization for pharmacological activity) .

Q. How can computational modeling predict the environmental fate of this compound?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models assess:

- Biodegradation : Hydrolysis rates of the pyrazolone ring under varying pH.

- Ecotoxicity : LogP values (predicted via software like MOE) indicate bioaccumulation potential.

emphasizes experimental frameworks for studying environmental impacts, including abiotic/biotic transformations .

Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to immobilized proteins.

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes (as in for structural analysis) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions.

Methodological Design Considerations

Q. How should researchers design experiments to evaluate its antioxidant or anti-inflammatory activity?

- In vitro assays : DPPH/ABTS radical scavenging for antioxidants; COX-2 inhibition assays for anti-inflammatory activity.

- Positive controls : Compare with ascorbic acid (antioxidant) or indomethacin (COX-2 inhibitor).

- Dose standardization : Use molarity-based concentrations (e.g., 1–100 µM) to ensure reproducibility ( outlines similar protocols for phenolic compounds) .

Q. What analytical methods are critical for detecting trace impurities in synthesized batches?

- HPLC-DAD/MS : Identifies impurities at ppm levels (e.g., unreacted chlorophenyl precursors).

- Elemental analysis : Verifies stoichiometry (C, H, N, Cl %).

- Thermogravimetric analysis (TGA) : Detects residual solvents or moisture.

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

- Standardize protocols : Use OECD guidelines for solubility testing (e.g., shake-flask method).

- Temperature control : Ensure measurements at 25°C ± 0.1°C.

- Inter-laboratory validation : Collaborative trials to harmonize data ( details experimental design rigor for reproducibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.